tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate
Description
tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylethyl backbone, and a stereogenic center at the C2 position (S-configuration). This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group is widely employed to protect amines during multi-step reactions . Its cyclopropane moiety enhances conformational rigidity, which can influence binding affinity and metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
BZVMTGHIUOJVJE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Precursors
The most common synthetic approach involves the reaction of the free amine (2S)-2-amino-2-cyclopropyl-ethyl with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This reaction is typically carried out in anhydrous organic solvents like dichloromethane (DCM) or chloroform under controlled temperature conditions (0–25°C) to minimize side reactions and racemization.
$$
\text{(2S)-2-amino-2-cyclopropyl-ethyl} + \text{Boc}_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM}, 0-25^\circ C} \text{this compound}
$$
Use of Neutral Forms of Reagents
A significant advancement in the preparation of related Boc-protected carbamates, as demonstrated in analogous compounds such as tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is the use of reagents in their neutral forms rather than as salts. This approach has been shown to reduce reaction medium viscosity, improve stirring efficiency, and enhance both yield and purity. While this specific method was patented for a related compound (tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate), the principle is applicable to similar Boc-protected amino compounds.
Industrial Scale Synthesis Considerations
Solvent and Base Selection
- Organic solvents such as acetonitrile, dichloromethane, or ethyl acetate are preferred for their ability to dissolve both reactants and facilitate reaction kinetics.
- Bases like triethylamine are commonly used to neutralize the acid byproducts and drive the reaction forward.
- The use of neutral reagents avoids the formation of salts that increase viscosity and complicate stirring, a critical factor in scaling up production.
Reaction Monitoring and Purification
- Reaction progress is monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and electrospray ionization mass spectrometry (ESI-MS).
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the high-purity product.
Data Table: Comparative Reaction Parameters and Outcomes
| Parameter | Traditional Salt-Based Method | Neutral Reagent Method (Patented) | Notes |
|---|---|---|---|
| Reagents Form | Salts (e.g., oxalate, HCl) | Neutral compounds | Neutral forms reduce viscosity |
| Base Used | Triethylamine (excess) | Triethylamine (lower equivalents) | Lower base needed with neutral reagents |
| Solvent | Acetonitrile, DCM | Organic solvents (DCM, EtOAc) | Similar solvents used |
| Reaction Temperature | ~60°C | Ambient to 25°C | Lower temperature possible |
| Reaction Time | Several hours | Shorter due to better mixing | Improved kinetics |
| Yield (%) | ~85-93% | >93% | Higher yields with neutral reagents |
| Product Purity | High but variable | Higher and more consistent | Purity improved by reduced side reactions |
| Viscosity of Reaction Medium | High | Low | Easier stirring and scale-up |
Optimization and Stability Notes
- Prolonged reaction times (up to 18 hours) can improve yields in some cases, but are balanced against operational efficiency.
- Temperature control is critical to prevent side reactions and racemization.
- The product should be stored in sealed containers under dry, cool conditions (2–8°C) to prevent hydrolysis of the Boc group and degradation.
- Decomposition under extreme heat can release hazardous gases such as carbon monoxide and nitrogen oxides, necessitating careful handling and storage protocols.
Summary of Research Findings
- The use of neutral reagents in the synthesis of Boc-protected amino carbamates significantly improves reaction conditions by reducing viscosity and simplifying stirring.
- Industrially scalable methods have been patented that leverage these findings to produce high-purity this compound or closely related derivatives with yields exceeding 93%.
- Reaction parameters such as solvent choice, base equivalents, temperature, and reaction time are critical levers for optimizing yield and purity.
- Analytical techniques including NMR, HPLC, and ESI-MS are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be utilized in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways[3][3].
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Key Differentiators
Substituent Effects
Stereochemical Influence
The S-configuration at C2 in the target compound contrasts with derivatives like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (), where stereochemistry governs spatial orientation and interactions with chiral biological targets.
Pharmacological and Toxicological Considerations
While ethyl and vinyl carbamates are known carcinogens due to metabolic activation to electrophilic intermediates (), the Boc group in this compound mitigates such risks by resisting enzymatic degradation until deliberate deprotection.
Biological Activity
tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate, with CAS number 1269932-65-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2O2, and it has a molecular weight of 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-containing amino acid derivative. This unique structure may influence its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Carbamate : The reaction typically starts with the protection of the amino group followed by the introduction of the tert-butyl carbamate group.
- Cyclization : The cyclopropyl moiety is introduced through a cyclization reaction involving suitable precursors.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological systems. Research indicates that compounds with similar structures often exhibit activity against various targets, including kinases and G-protein coupled receptors (GPCRs).
Pharmacological Studies
-
In vitro Studies :
- Cell Viability Assays : The compound has been tested for cytotoxicity in various cell lines, including HepG2 (human liver cells) and E. coli models, showing promising results in inhibiting cell growth at specific concentrations.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
-
In vivo Studies :
- Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Notably, studies have indicated favorable absorption and distribution profiles, suggesting potential therapeutic applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, with an EC50 value in the low micromolar range.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations that were non-toxic to human cells.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 1269932-65-1 |
| EC50 (Anticancer Activity) | Low micromolar range |
| Antimicrobial Activity | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
